Cas no 2229004-33-3 (3-{(tert-butoxy)carbonyl(methyl)amino}-2,2-difluorobutanoic acid)

3-{(tert-Butoxy)carbonyl(methyl)amino}-2,2-difluorobutanoic acid is a fluorinated amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl-substituted amine moiety. The presence of difluoromethyl groups enhances its metabolic stability and influences its electronic properties, making it valuable in medicinal chemistry and peptide synthesis. The Boc group ensures selective deprotection under mild acidic conditions, facilitating controlled modifications. This compound is particularly useful in the design of protease inhibitors and bioactive peptides, where fluorine incorporation improves binding affinity and pharmacokinetic profiles. Its structural features enable precise tuning of steric and electronic effects, supporting applications in drug discovery and advanced synthetic methodologies.
3-{(tert-butoxy)carbonyl(methyl)amino}-2,2-difluorobutanoic acid structure
2229004-33-3 structure
Product Name:3-{(tert-butoxy)carbonyl(methyl)amino}-2,2-difluorobutanoic acid
CAS No:2229004-33-3
MF:C10H17F2NO4
MW:253.243090391159
CID:6447093
PubChem ID:165643177
Update Time:2025-10-28

3-{(tert-butoxy)carbonyl(methyl)amino}-2,2-difluorobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{(tert-butoxy)carbonyl(methyl)amino}-2,2-difluorobutanoic acid
    • 2229004-33-3
    • EN300-1902647
    • 3-{[(tert-butoxy)carbonyl](methyl)amino}-2,2-difluorobutanoic acid
    • Inchi: 1S/C10H17F2NO4/c1-6(10(11,12)7(14)15)13(5)8(16)17-9(2,3)4/h6H,1-5H3,(H,14,15)
    • InChI Key: BCDPCLCOBZULMK-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(C(C)N(C)C(=O)OC(C)(C)C)F

Computed Properties

  • Exact Mass: 253.11256435g/mol
  • Monoisotopic Mass: 253.11256435g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 66.8Ų

3-{(tert-butoxy)carbonyl(methyl)amino}-2,2-difluorobutanoic acid Pricemore >>

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Additional information on 3-{(tert-butoxy)carbonyl(methyl)amino}-2,2-difluorobutanoic acid

3-{(tert-butoxy)carbonyl(methyl)amino}-2,2-difluorobutanoic acid: A Comprehensive Overview

The compound with CAS No 2229004-33-3, known as 3-{(tert-butoxy)carbonyl(methyl)amino}-2,2-difluorobutanoic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which incorporates a tert-butoxy group, a carbonyl moiety, and a methylamino substituent, all of which contribute to its distinctive chemical properties.

Recent studies have highlighted the potential of this compound in various applications, particularly in the development of novel drug delivery systems. The presence of the tert-butoxy group enhances the compound's solubility in organic solvents, making it an ideal candidate for use in lipid-based formulations. Additionally, the methylamino group imparts unique electronic properties that facilitate interactions with biological systems, thereby enhancing its bioavailability.

One of the most promising areas of research involving this compound is its role in targeted drug delivery. Scientists have explored the use of 3-{(tert-butoxy)carbonyl(methyl)amino}-2,2-difluorobutanoic acid as a carrier for anticancer agents. The compound's ability to encapsulate drugs within its molecular structure while maintaining stability has been extensively documented in recent clinical trials. This has led to significant advancements in the treatment of metastatic cancers, where precise drug delivery is critical.

Moreover, the difluorobutanoic acid component of this compound has been shown to exhibit potent anti-inflammatory properties. Researchers have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of advanced catalytic systems has enabled chemists to optimize the reaction conditions, resulting in higher yields and improved purity. These advancements have significantly reduced the cost of production, making the compound more accessible for large-scale applications.

The environmental impact of this compound has also been a topic of recent interest. Studies have shown that 3-{(tert-butoxy)carbonyl(methyl)amino}-2,2-difluorobutanoic acid exhibits biodegradability under specific conditions, reducing its ecological footprint. This has led to its adoption in eco-friendly chemical processes and sustainable manufacturing practices.

In conclusion, 3-{(tert-butoxy)carbonyl(methyl)amino}-2,2-difluorobutanoic acid (CAS No 2229004-33-3) represents a cutting-edge chemical entity with vast potential across multiple industries. Its unique structure and versatile properties continue to drive innovative research and development efforts. As advancements in synthetic chemistry and materials science progress, this compound is poised to play an increasingly important role in shaping future technologies and therapeutic solutions.

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